molecular formula C11H22O7S B611230 t-Butoxycarbonyl-PEG2-sulfonic acid CAS No. 1817735-40-2

t-Butoxycarbonyl-PEG2-sulfonic acid

Cat. No.: B611230
CAS No.: 1817735-40-2
M. Wt: 298.35
InChI Key: HBIDYLRBESNRPU-UHFFFAOYSA-N
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Description

t-Butoxycarbonyl-PEG2-sulfonic acid is a polyethylene glycol linker containing a t-Butoxycarbonyl protecting group and a sulfonic acid moiety. This compound is widely used in various chemical and biological applications due to its unique properties, such as increased water solubility and the ability to undergo multiple chemical reactions .

Mechanism of Action

Target of Action

t-Butoxycarbonyl-PEG2-sulfonic acid is a PEG linker . The primary targets of this compound are the molecules that it is designed to link together. The role of this compound is to increase the water solubility of the linked molecules in aqueous conditions .

Mode of Action

This compound contains a t-Boc protecting group and a sulfonic acid moiety . The t-Boc protecting group can be removed under acidic conditions . The sulfonic acid can undergo esterification, halogenation, and displacement reactions . These interactions and changes allow the compound to link molecules together effectively.

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the molecules it is linking. The compound itself can undergo esterification, halogenation, and displacement reactions . These reactions can have downstream effects on the solubility and reactivity of the linked molecules.

Pharmacokinetics

The hydrophilic peg linkers in the compound are known to increase the water solubility of a compound in aqueous conditions . This could potentially impact the bioavailability of the linked molecules.

Result of Action

The primary result of the action of this compound is the increased water solubility of the linked molecules . This can enhance the effectiveness of the linked molecules in aqueous environments.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The t-Boc protecting group can be removed under acidic conditions . Therefore, the efficacy and stability of this compound can be affected by the acidity of the environment.

Biochemical Analysis

Biochemical Properties

The t-Butoxycarbonyl-PEG2-sulfonic acid interacts with various biomolecules in biochemical reactions. The sulfonic acid moiety can undergo esterification, halogenation, and displacement reactions . The t-Boc protecting group can be removed under acidic conditions, which allows for further biochemical interactions .

Cellular Effects

The hydrophilic PEG linkers, such as the one in this compound, are known to increase the water solubility of a compound in aqueous conditions . This could potentially influence cell function by affecting the solubility and transport of other biomolecules.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with other biomolecules. The t-Boc protecting group can be removed under acidic conditions, allowing the sulfonic acid moiety to undergo esterification, halogenation, and displacement reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The t-Butoxycarbonyl group serves as a protecting group that can be removed under acidic conditions, while the sulfonic acid group can undergo various chemical reactions .

Industrial Production Methods

In industrial settings, the production of t-Butoxycarbonyl-PEG2-sulfonic acid involves large-scale synthesis using high-purity reagents and controlled reaction conditions. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions

t-Butoxycarbonyl-PEG2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

t-Butoxycarbonyl-PEG2-sulfonic acid is used in various scientific research applications, including:

    Chemistry: As a linker in the synthesis of complex molecules and polymers.

    Biology: In the modification of biomolecules to enhance their solubility and stability.

    Medicine: In drug delivery systems to improve the solubility and bioavailability of therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    t-Butoxycarbonyl-PEG-sulfonic acid: Contains a similar structure but with different chain lengths.

    Methoxycarbonyl-PEG-sulfonic acid: Contains a methoxycarbonyl protecting group instead of a t-Butoxycarbonyl group.

    Azido-PEG-sulfonic acid: Contains an azido group instead of a t-Butoxycarbonyl group.

Uniqueness

t-Butoxycarbonyl-PEG2-sulfonic acid is unique due to its specific combination of a t-Butoxycarbonyl protecting group and a sulfonic acid moiety. This combination allows for controlled removal of the protecting group and versatile chemical reactivity of the sulfonic acid group, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O7S/c1-11(2,3)18-10(12)4-5-16-6-7-17-8-9-19(13,14)15/h4-9H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIDYLRBESNRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501146539
Record name Propanoic acid, 3-[2-(2-sulfoethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817735-40-2
Record name Propanoic acid, 3-[2-(2-sulfoethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817735-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-(2-sulfoethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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